N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide

Catalog No.
S13880019
CAS No.
851299-24-6
M.F
C11H12N4OS2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanyl...

CAS Number

851299-24-6

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide

Molecular Formula

C11H12N4OS2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C11H12N4OS2/c1-3-8-14-15-11(18-8)13-9(16)7-5-4-6-12-10(7)17-2/h4-6H,3H2,1-2H3,(H,13,15,16)

InChI Key

KPDNRBCPUQSYJN-UHFFFAOYSA-N

solubility

11.7 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N=CC=C2)SC

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide is a chemical compound characterized by the molecular formula C11H12N4OS2 and a molecular weight of 280.4 g/mol. This compound features a thiadiazole ring, a pyridine moiety, and a carboxamide functional group, which contribute to its diverse chemical properties and potential biological activities. The compound is typically utilized in research settings due to its unique structure and properties, including a purity level of approximately 95%.

The chemical reactivity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide can be attributed to the presence of functional groups such as the carboxamide and thiadiazole. Key reactions include:

  • Nucleophilic Substitution: The carboxamide group can undergo nucleophilic attack by various nucleophiles, leading to the formation of amide derivatives.
  • Thiadiazole Ring Reactions: The thiadiazole ring may participate in electrophilic aromatic substitutions and cycloadditions due to its electron-deficient nature.
  • Deprotonation Reactions: The acidic hydrogen of the carboxamide can be deprotonated under basic conditions, facilitating further reactions with electrophiles.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide exhibits notable biological activities. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: The compound has been evaluated for its efficacy against various bacterial and fungal strains.
  • Anticancer Activity: Research indicates potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide typically involves several steps:

  • Formation of the Thiadiazole Ring: This can be achieved through the cyclization of thiosemicarbazide with appropriate reagents such as phosphorus oxychloride or sulfuryl chloride.
  • Synthesis of Pyridine Moiety: The pyridine component can be synthesized via condensation reactions involving suitable pyridine derivatives.
  • Carboxamide Formation: The final step involves the reaction of the thiadiazole derivative with an amine or ammonia to introduce the carboxamide functionality.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide has several applications:

  • Medicinal Chemistry: It is being explored for potential use as an antimicrobial or anticancer agent.
  • Agricultural Chemistry: The compound may serve as a pesticide or herbicide due to its biological activity against pests.
  • Biochemical Research: It can act as a tool compound for studying enzyme inhibition and receptor interactions.

Studies on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide have focused on its interactions with various biological targets:

  • Enzyme Targets: Investigations into how this compound inhibits specific enzymes can provide insights into its mechanism of action.
  • Receptor Binding: Research into its binding affinity for cellular receptors can help elucidate its role in modulating biological pathways.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide. A comparison highlights its unique features:

Compound NameStructural FeaturesUnique Aspects
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridineCyclopropyl group instead of ethylDifferent steric effects impacting biological activity
N-(5-methylthio-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridineMethylthio group additionChanges in electronic properties affecting reactivity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-pyrimidinylacetamidePyrimidine substitutionVariations in biological activity due to different heterocycles

The uniqueness of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide lies in its specific combination of functional groups and structural features that confer distinct chemical reactivity and biological properties compared to these analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

280.04525337 g/mol

Monoisotopic Mass

280.04525337 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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